molecular formula C12H16Cl2N2O2 B13753963 GLYCINE, 2-(m-(BIS(2-CHLOROETHYL)AMINO)PHENYL)- CAS No. 73105-08-5

GLYCINE, 2-(m-(BIS(2-CHLOROETHYL)AMINO)PHENYL)-

Cat. No.: B13753963
CAS No.: 73105-08-5
M. Wt: 291.17 g/mol
InChI Key: PJBRRWKNPUFXPB-UHFFFAOYSA-N
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Description

2-amino-2-[3-[bis(2-chloroethyl)amino]phenyl]acetic acid is a chemical compound known for its significant applications in the field of medicinal chemistry. This compound is structurally related to nitrogen mustards, a class of compounds known for their alkylating properties, which are used in chemotherapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-[3-[bis(2-chloroethyl)amino]phenyl]acetic acid typically involves the reaction of 3-[bis(2-chloroethyl)amino]benzaldehyde with glycine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-[3-[bis(2-chloroethyl)amino]phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloroethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-amino-2-[3-[bis(2-chloroethyl)amino]phenyl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through alkylation, where it forms covalent bonds with nucleophilic sites in DNA. This leads to the formation of cross-links and subsequent disruption of DNA replication and transcription. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-2-[3-[bis(2-chloroethyl)amino]phenyl]acetic acid is unique due to its specific structural features that allow for targeted alkylation, making it a valuable compound in medicinal chemistry for the development of new therapeutic agents.

Properties

CAS No.

73105-08-5

Molecular Formula

C12H16Cl2N2O2

Molecular Weight

291.17 g/mol

IUPAC Name

2-amino-2-[3-[bis(2-chloroethyl)amino]phenyl]acetic acid

InChI

InChI=1S/C12H16Cl2N2O2/c13-4-6-16(7-5-14)10-3-1-2-9(8-10)11(15)12(17)18/h1-3,8,11H,4-7,15H2,(H,17,18)

InChI Key

PJBRRWKNPUFXPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N(CCCl)CCCl)C(C(=O)O)N

Origin of Product

United States

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